molecular formula C22H19N3O3S3 B2737207 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-30-5

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2737207
CAS No.: 1098639-30-5
M. Wt: 469.59
InChI Key: BIAAHUALSRLWOB-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound incorporating a benzothiazole scaffold, a structure of significant interest in medicinal chemistry research. The benzothiazole core is a privileged structure in drug discovery, known for its diverse biological activities. Scientific literature has extensively documented benzothiazole derivatives as key frameworks in the development of potential therapeutic agents, including anticonvulsants and antimicrobials . Furthermore, benzothiazole-based compounds are being actively investigated as potent inhibitors of specific biological targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation research . The molecular architecture of this compound, which also features a thiophene sulfonyl group, suggests potential for interaction with various enzymatic systems. Its precise mechanism of action and full spectrum of research applications are subjects for ongoing scientific investigation, making it a valuable chemical tool for probing biological pathways and for structure-activity relationship (SAR) studies in early-stage drug discovery.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c26-21(18-10-5-13-25(18)31(27,28)20-12-6-14-29-20)23-16-8-2-1-7-15(16)22-24-17-9-3-4-11-19(17)30-22/h1-4,6-9,11-12,14,18H,5,10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAHUALSRLWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a unique combination of functional groups, including a benzo[d]thiazole moiety and a thiophenesulfonyl group, which may contribute to its interactions with various biological targets. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure

The compound's IUPAC name is N-[2-(benzo[d]thiazol-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. Its molecular formula is C23H21N3O3S3C_{23}H_{21}N_{3}O_{3}S_{3} with a molecular weight of approximately 483.6 g/mol.

PropertyValue
Molecular FormulaC23H21N3O3S3
Molecular Weight483.6 g/mol
CAS Number926422-70-0

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and piperidine structures may exhibit significant antimicrobial properties . The sulfonyl group in the compound is recognized for its role in enzyme inhibition, which can lead to antimicrobial effects by targeting bacterial enzymes.

A study on related compounds demonstrated that benzothiazole derivatives possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

For instance, studies on benzothiazole derivatives have reported cytotoxic effects against several cancer cell lines, suggesting that the presence of both the benzothiazole and thiophenesulfonyl groups may enhance the compound's efficacy .

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to interact with active sites of enzymes, potentially inhibiting their function.
  • Cell Cycle Interference : Similar compounds have been reported to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Case Studies

A comparative analysis of related compounds provides insights into the biological activity of this compound:

CompoundActivity TypeMIC/IC50 ValueReference
Benzothiazole derivative AAntibacterial3.12 μg/mL
Benzothiazole derivative BAnticancerIC50 = 10 μM
N-(2-(benzo[d]thiazol-2-yl)phenyl)...Antimicrobial/AnticancerTBDCurrent Study

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiophene structures exhibit significant antimicrobial properties . The sulfonyl group in this compound plays a crucial role in enzyme inhibition, targeting bacterial enzymes effectively.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies show that related compounds demonstrate MIC values ranging from 3.12 to 12.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating potent activity compared to standard antibiotics like ciprofloxacin .
  • Mechanism of Action : The antimicrobial effects are attributed to the inhibition of bacterial enzymes, which disrupts essential metabolic pathways in bacteria .

Anticancer Activity

The anticancer potential of this compound is notable, with studies suggesting it may inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Action:

  • Enzyme Inhibition : The sulfonamide group interacts with enzyme active sites, inhibiting their function.
  • Cell Cycle Interference : Similar compounds have been reported to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to cytotoxic effects .

Case Studies:

A comparative analysis of related compounds highlights the biological activity of this compound:

Compound NameActivity TypeMIC (μg/mL)Reference
Benzothiazole DerivativeAntibacterial4 (against S. aureus)
Pyrrole Benzamide DerivativeAnticancer3.12 (against S. aureus)
Sulfonamide-containing AzolesAntimicrobial16 (against P. aeruginosa)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules, as detailed below:

Compound Key Structural Features Biological Activity Source/Reference
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide Benzo[d]thiazole, thiophene sulfonyl, pyrrolidine carboxamide Hypothesized anti-inflammatory, anticancer (based on structural analogs) Inferred from
(S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) Benzo[d]thiazole, 4-nitrophenylsulfonyl, pyrrolidine carboxamide Anti-inflammatory, analgesic (comparable to celecoxib); high ulcerogenic index
N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 4-Methylbenzo[d]thiazole, thiophene sulfonyl, dimethylaminoethyl side chain Supplier-listed (anticancer/antimicrobial applications under investigation)
Shaker et al.’s indomethacin analogs (44–46) 2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole Selective COX-2 inhibition; potent anti-inflammatory activity in vivo
Coumarin-benzimidazole-benzothiazole hybrids (Patent) Benzo[d]thiazole, coumarin, benzimidazole Antibacterial, antitubercular, antimalarial, antioxidant
(2S)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide Thiadiazole, thiophene carbonyl, pyrrolidine carboxamide Preclinical antitumor activity (cell line screening)

Key Comparative Insights

Sulfonyl Group Variations :

  • The thiophene sulfonyl group in the target compound may confer superior metabolic stability compared to the 4-nitrophenylsulfonyl group in compound 43, which is associated with higher ulcerogenicity .
  • Shaker et al.’s methylsulfonylphenyl analogs (44–46) exhibit COX-2 selectivity, suggesting that sulfonyl group positioning and electronics critically influence target engagement .

Heterocyclic Core Modifications: The benzo[d]thiazole moiety in the target compound aligns with patented coumarin-benzimidazole hybrids () and indole-based derivatives (), which show broad-spectrum antimicrobial and anticancer activities.

Side Chain Optimization: The dimethylaminoethyl side chain in supplier-listed analogs () may improve solubility but could introduce off-target interactions compared to the simpler pyrrolidine carboxamide in the target compound.

Biological Activity Trends :

  • Compound 43’s anti-inflammatory activity (IC₅₀ ≈ 1.2 µM against COX-2) is comparable to celecoxib, but its ulcerogenic index limits therapeutic utility .
  • Thiophene-containing analogs (e.g., the target compound and ) show emerging promise in anticancer contexts, with thiophene’s π-stacking capability enhancing DNA/protein interactions .

Research Findings and Implications

  • Molecular Docking : Analogous benzo[d]thiazole derivatives exhibit strong binding to COX-2’s hydrophobic pocket, with sulfonyl groups forming hydrogen bonds to Arg513 and Tyr355 . The thiophene sulfonyl group in the target compound may mimic this interaction while reducing toxicity.
  • In Vivo Efficacy : Shaker et al.’s analogs (44–46) reduced paw edema by 65–72% in rat models, outperforming indomethacin (58%) . This suggests that the target compound’s structural framework could be optimized for enhanced efficacy.
  • Anticancer Potential: Benzo[d]thiazole derivatives like (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide (48) show IC₅₀ values of 0.8–1.5 µM against breast and colon cancer cells , positioning the target compound as a candidate for similar screening.

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound Compound 43 Shaker et al.’s 44–46 Coumarin Hybrid (Patent)
Core Heterocycle Benzo[d]thiazole Benzo[d]thiazole Indole Benzo[d]thiazole + coumarin
Sulfonyl Group Thiophen-2-yl 4-Nitrophenyl Methylsulfonylphenyl N/A
Side Chain Pyrrolidine Pyrrolidine Chlorobenzyl Benzimidazole
Primary Activity Hypothesized broad Anti-inflammatory COX-2 inhibition Antimicrobial

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Parameters: grid size 60 Å, exhaustiveness=20 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-pyrrolidine moiety in aqueous environments .
    Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50 values for correlation analysis .

What are the critical purity challenges in synthesizing this compound?

Q. Advanced

  • Byproduct formation : Thiophene sulfonate esters may form during sulfonylation; mitigate via slow reagent addition and inert atmospheres .
  • Chromatographic purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to separate carboxamide isomers .
    QC protocols : LC-MS (ESI+) to confirm molecular ion peaks ([M+H]+ ≈ 510 m/z) and detect impurities >0.1% .

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